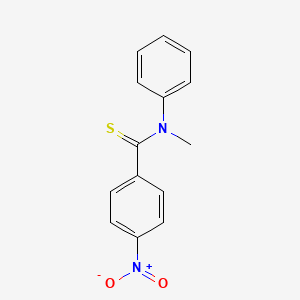
N-Methyl-4-nitro-N-phenylbenzene-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-4-nitro-N-phenylbenzene-1-carbothioamide is an organic compound that belongs to the class of nitro compounds It is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, along with a methyl group (-CH3) and a phenyl group (-C6H5) attached to a carbothioamide functional group (-CSNH2)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-nitro-N-phenylbenzene-1-carbothioamide typically involves the nitration of benzene derivatives. One common method is the nitration of toluene to produce 4-nitrotoluene, which can then be further reacted to introduce the carbothioamide group. The nitration process involves treating benzene with a mixture of concentrated nitric acid and concentrated sulfuric acid at a temperature not exceeding 50°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes followed by subsequent functional group modifications. The use of titanium (IV) nitrate as a nitrating agent has been reported for the efficient production of nitrobenzene derivatives .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-4-nitro-N-phenylbenzene-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) under specific conditions.
Reduction: The compound can be reduced using hydrogenation to produce corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for nitration, and sulfuric acid as a catalyst. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.
Major Products Formed
Major products formed from these reactions include 4-nitroaniline, 4-nitrobenzaldehyde, and various substituted benzene derivatives .
Scientific Research Applications
N-Methyl-4-nitro-N-phenylbenzene-1-carbothioamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-Methyl-4-nitro-N-phenylbenzene-1-carbothioamide involves its interaction with molecular targets through its nitro and carbothioamide groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The carbothioamide group can form hydrogen bonds and other interactions with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
4-Nitrotoluene: Similar in structure but lacks the carbothioamide group.
N-Methyl-4-nitroaniline: Similar but with an amino group instead of the carbothioamide group.
4-Nitrobenzaldehyde: Contains a formyl group instead of the carbothioamide group.
Properties
CAS No. |
61821-45-2 |
|---|---|
Molecular Formula |
C14H12N2O2S |
Molecular Weight |
272.32 g/mol |
IUPAC Name |
N-methyl-4-nitro-N-phenylbenzenecarbothioamide |
InChI |
InChI=1S/C14H12N2O2S/c1-15(12-5-3-2-4-6-12)14(19)11-7-9-13(10-8-11)16(17)18/h2-10H,1H3 |
InChI Key |
DWPNSXQPBJZQLE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=S)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















